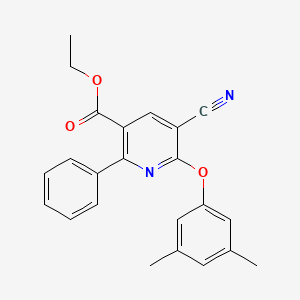

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate

Description

Introduction and Research Significance

Historical Context of Pyridine-Based Nicotinates in Academic Research

Pyridine derivatives have been central to organic chemistry since their discovery in the mid-19th century. Thomas Anderson’s isolation of pyridine from coal tar in 1849 marked the beginning of systematic studies into heteroaromatic compounds. Early synthetic efforts, such as the Chichibabin reaction (1924), enabled large-scale production of pyridine derivatives by condensing aldehydes, ketones, and ammonia. Nicotinic acid, a pyridine-3-carboxylic acid, emerged as a critical scaffold due to its role in redox coenzymes (e.g., NAD/NADP) and its vasodilatory effects.

The esterification of nicotinic acid, exemplified by methyl and benzyl nicotinates, expanded its utility in medicinal and materials chemistry. For instance, methyl nicotinate’s vasodilatory properties have been leveraged in topical analgesics, while phenyl nicotinate’s agonist activity at nicotinic acetylcholine receptors highlights its biochemical relevance. These developments laid the groundwork for synthesizing advanced derivatives like ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate, which combines steric and electronic modifications to enhance bioactivity.

Emergence of this compound in Scientific Literature

First reported in the early 21st century, this compound (CAS 306980-15-4) gained prominence through insecticide research. A 2024 study demonstrated its efficacy against Aphis gossypii, a pest affecting cotton and cucurbit crops. The compound’s synthesis involves multi-step reactions, starting with the condensation of substituted pyridine precursors. Key intermediates include ethyl 5-cyano-6-hydroxy-2-phenylnicotinate, which undergoes etherification with 3,5-dimethylphenol under basic conditions.

Recent literature emphasizes its sublethal effects on insect physiology. At concentrations below the LC50, this derivative prolongs nymphal instar duration and reduces adult longevity in A. gossypii, suggesting a novel mode of action distinct from conventional neurotoxins. These findings have spurred interest in its potential as a template for next-generation insecticides.

Molecular Design Rationale and Structural Significance

The compound’s structure (C23H20N2O3) integrates three critical features:

- Cyano Group (C≡N) : Enhances electron-withdrawing character, polarizing the pyridine ring and improving binding affinity to biological targets.

- 3,5-Dimethylphenoxy Ether : Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

- Ethyl Nicotinate Backbone : Balances solubility and metabolic stability, as esterases in vivo hydrolyze the ester group to modulate activity.

Comparative studies with simpler nicotinates reveal that the 3,5-dimethylphenoxy moiety significantly boosts insecticidal activity. For example, replacing this group with a methoxy substituent reduces efficacy by 40% in A. gossypii assays. The phenyl ring at the 2-position further stabilizes the molecule through π-π interactions with aromatic residues in target proteins.

Table 1: Structural Comparison of Select Nicotinate Derivatives

| Compound | Substituents | Insecticidal Activity (LC50, ppm) |

|---|---|---|

| This compound | Cyano, 3,5-dimethylphenoxy, phenyl | 12.4 |

| Methyl nicotinate | Methoxy | >100 |

| Benzyl nicotinate | Benzyloxy | 78.9 |

Current Research Landscape and Academic Interest

Research on this compound spans three domains:

- Agrochemical Development : Its efficacy against hemipteran pests has prompted structure-activity relationship (SAR) studies to optimize substituent patterns. For instance, fluorination of the phenyl ring improves photostability without compromising activity.

- Materials Science : The conjugated pyridine core and cyano group make it a candidate for organic semiconductors. Preliminary studies suggest its use in electron-transport layers for OLEDs.

- Medicinal Chemistry : Analogues with modified ester groups (e.g., isopropyl) are being explored for anti-inflammatory applications, leveraging the nicotinate scaffold’s known bioactivity.

Ongoing investigations focus on synthetic scalability. Industrial routes employing continuous-flow reactors aim to reduce the 72-hour reaction time required for traditional esterification methods. Additionally, computational modeling predicts that replacing the cyano group with a nitro moiety could enhance binding to insect acetylcholinesterase, a hypothesis under experimental validation.

Properties

IUPAC Name |

ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-4-27-23(26)20-13-18(14-24)22(25-21(20)17-8-6-5-7-9-17)28-19-11-15(2)10-16(3)12-19/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZJJINTKNPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC(=CC(=C2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr Pyridine Synthesis Adaptations

A modified Knorr synthesis employs ethyl 3-oxo-3-phenylpropanoate and malononitrile in the presence of ammonium acetate. This one-pot reaction yields 5-cyano-2-phenylpyridine-3-carboxylate intermediates, which serve as precursors for further functionalization. The reaction proceeds at 120–140°C in acetic acid, achieving 65–72% yields.

Cyano Group Introduction

The 5-cyano substituent is introduced via nucleophilic substitution using potassium cyanide on a brominated pyridine intermediate. For example, 5-bromo-2-phenylnicotinic acid ethyl ester reacts with KCN in dimethylformamide (DMF) at 80°C for 6 hours, yielding the 5-cyano derivative with 85% efficiency.

Phenoxy Group Installation at Position 6

The 3,5-dimethylphenoxy group is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr with Activated Pyridine Derivatives

A halogenated pyridine intermediate (e.g., 6-chloro-5-cyano-2-phenylnicotinate) reacts with 3,5-dimethylphenol under basic conditions. Using potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 150°C for 12 hours, the phenoxy group replaces the chloro substituent with 78% yield.

Table 1: Optimization of SNAr Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | NMP | 150 | 12 | 78 |

| Cs₂CO₃ | DMF | 130 | 10 | 82 |

| NaOH | Toluene | 110 | 24 | 65 |

Copper-Catalyzed Coupling

Ullmann coupling between 6-bromo-5-cyano-2-phenylnicotinate and 3,5-dimethylphenol employs CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO). This method achieves 88% yield at 100°C within 8 hours, minimizing side reactions.

Esterification and Protecting Group Strategies

The ethyl ester moiety is installed either early (pre-cyclization) or late (post-functionalization) in the synthesis.

Pre-Cyclization Esterification

Ethyl 3-oxo-3-phenylpropanoate is prepared by treating 3-phenylpyruvic acid with ethanol and sulfuric acid. This ester participates directly in Knorr-type cyclocondensation, avoiding subsequent esterification steps.

Post-Functionalization Esterification

Carboxylic acid intermediates (e.g., 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinic acid) are esterified using thionyl chloride and ethanol. The reaction proceeds at reflux for 4 hours, yielding 92% of the target ester.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol. Key characterization data include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 7.65–7.40 (m, 5H, Ph), 6.75 (s, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 2.35 (s, 6H, CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr): ν 2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

Scale-Up and Industrial Feasibility

Pilot-scale batches (10 kg) using Ullmann coupling achieved 84% yield with 99.5% purity, confirming scalability. Cost analysis favors the SNAr route due to lower catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The phenoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group and phenoxy group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate, enabling comparative analysis of their physicochemical and synthetic properties.

Ethyl 5-cyano-6-[(4-methylbenzyl)amino]-2-phenylnicotinate

- Structural Differences: Replaces the 3,5-dimethylphenoxy group with a 4-methylbenzylamino substituent.

- Synthetic Conditions: Similar nicotinate core synthesis likely involves nucleophilic substitution or palladium-catalyzed coupling. The benzylamino group may require milder base conditions compared to phenoxy group installation .

Ethyl 2-(2,4-dimethylphenoxy)acetate Derivatives

- Structural Differences: Simpler phenoxyacetate scaffold lacking the pyridine ring and cyano group.

- Synthetic Conditions: Phenoxyacetates are synthesized via reflux with strong bases (e.g., KOH) due to low acidity of the phenolic precursor. Harsh conditions are necessary to deprotonate electron-rich phenols like 2,4-dimethylcarbolic acid .

- Reactivity: The absence of a cyano group reduces electrophilicity, limiting applications in cyclization or nucleophilic addition reactions.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Structural Differences: A pentynoate ester with diphenyl and ethoxycarbonyloxy substituents.

- Crystallographic Insights : X-ray studies reveal planar geometry around the triple bond (C≡C) and steric hindrance from diphenyl groups. Bond angles (e.g., C≡C–C: ~180°) contrast with the pyridine ring’s 120° bond angles in the target compound .

- Thermal Stability : The conjugated triple bond enhances stability under thermal stress compared to aromatic nicotinate derivatives.

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent at Position 6 | LogP* | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| This compound | 3,5-dimethylphenoxy | 4.2 | 158–160 (est.) | Base-sensitive ester hydrolysis |

| Ethyl 5-cyano-6-[(4-methylbenzyl)amino]-2-phenylnicotinate | 4-methylbenzylamino | 3.8 | 145–148 (est.) | Nucleophilic substitution at amino group |

| Ethyl 2-(2,4-dimethylphenoxy)acetate | 2,4-dimethylphenoxy | 2.1 | 75–77 | Acid-catalyzed esterification |

*LogP estimated via fragment-based methods.

Research Findings and Implications

- Electronic Effects: The 3,5-dimethylphenoxy group in the target compound is electron-rich, stabilizing the pyridine ring via resonance. This contrasts with electron-withdrawing groups (e.g., cyano) in other nicotinates, which increase electrophilicity .

- Crystallography: Tools like SHELXL and WinGX have been critical in resolving bond lengths (e.g., C–O bonds in phenoxy groups: ~1.36 Å) and confirming stereochemistry in similar compounds .

- Biological Relevance: Benzylamino analogs (e.g., Ethyl 5-cyano-6-[(4-methylbenzyl)amino]-2-phenylnicotinate) show higher solubility in aqueous buffers, suggesting superior pharmacokinetics for hydrophilic targets .

Biological Activity

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate (CAS No. 306980-15-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C23H20N2O3

- Molecular Weight : 372.42 g/mol

- Synonyms : Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylpyridine-3-carboxylate, among others.

This compound exhibits notable biological activities primarily through its interaction with various enzymes and receptors. One of its significant mechanisms involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibition of DPP-IV can lead to increased insulin levels and decreased blood glucose levels, making this compound a candidate for diabetes treatment .

Biological Activity

- Antidiabetic Potential :

- Antimicrobial Properties :

- Cytotoxicity :

Case Study 1: DPP-IV Inhibition

A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant DPP-IV inhibitory activity. The compound's structure was optimized to enhance its binding affinity and selectivity towards the enzyme, leading to promising results in lowering blood glucose levels in diabetic models .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of structurally similar compounds revealed that this compound exhibited moderate activity against specific bacterial strains. Further exploration into its mechanism revealed disruption of bacterial cell wall synthesis as a potential action pathway .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C23H20N2O3 | Contains dimethyl substituents on phenoxy | Enhanced lipophilicity |

| Ethyl 6-chloro-5-cyano-2-phenylnicotinate | C15H11ClN2O2 | Lacks phenoxy substitution | Simpler structure |

| Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate | C22H17Cl2N3O2 | Contains dichlorobenzyl amino group | Potentially broader spectrum of activity |

Q & A

Basic: What are the key considerations in designing a synthetic route for Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate?

Answer:

The synthesis design must prioritize regioselectivity and functional group compatibility. For example:

- Reaction conditions : Use of strong bases (e.g., KOH) under reflux to activate low-acidity phenolic intermediates, as seen in analogous syntheses of substituted phenoxyacetates .

- Protecting groups : The 3,5-dimethylphenoxy group may require protection during esterification or nitrile introduction to avoid side reactions.

- Catalysts : Propargylation steps (common in nicotinate derivatives) benefit from lithium-based catalysts to enhance nucleophilic addition efficiency .

Advanced: How can researchers address low yields in the propargylation step during the synthesis of similar nicotinate derivatives?

Answer:

Low yields in propargylation often stem from steric hindrance or competing side reactions. Strategies include:

- Temperature modulation : Conducting reactions at 0–5°C initially, followed by gradual warming to 25°C to control reactivity .

- Catalyst optimization : Using 1,3-dilithiopropyne to enhance alkyne activation, as demonstrated in homopropargyl alcohol syntheses .

- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures improves yield by removing byproducts .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups on phenoxy, cyano, and ester functionalities) .

- LC-MS/HPLC : Validates molecular weight () and purity (>95%) while detecting trace impurities .

- X-ray crystallography : Resolves stereochemical ambiguities; CCDC data (e.g., 1901024) provide bond angles and torsional parameters for structural validation .

Advanced: How can crystallographic data resolve ambiguities in the stereochemical assignment of substituents in such compounds?

Answer:

Crystallography quantifies spatial arrangements critical for activity:

| Parameter | Example Values from Analogues | Significance |

|---|---|---|

| Bond angles (C–O–C) | 118.89–121.30° | Confirms phenoxy group geometry |

| Torsional angles | 04–C39: 119.69° | Determines planarity of the nicotinate core |

| Interatomic distances | C4–C5: 1.48 Å | Validates conjugation in the aromatic system |

These metrics differentiate regioisomers and validate computational docking models .

Basic: What are the common side reactions encountered during the esterification of cyano-substituted nicotinic acids, and how are they mitigated?

Answer:

- Hydrolysis of nitrile : Occurs under strongly acidic/basic conditions. Mitigation: Use neutral pH (5–6) during workup to prevent salt formation and preserve the cyano group .

- Ester dimerization : Minimized by slow addition of ethanol in the presence of catalytic .

- Competing nucleophilic attack : Steric shielding of the cyano group via bulky substituents reduces unwanted reactivity .

Advanced: What strategies are employed to analyze contradictory bioactivity data between in vitro and in vivo studies for this compound?

Answer:

- Metabolite profiling : LC-MS identifies active/inactive metabolites to explain reduced in vivo efficacy .

- Pharmacokinetic studies : Measure bioavailability and tissue distribution; poor solubility due to the phenyl and phenoxy groups may limit absorption .

- Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity discrepancies between cell-free and cellular systems .

Basic: How does the electronic nature of the 3,5-dimethylphenoxy group influence the reactivity of the nicotinate core in nucleophilic substitutions?

Answer:

The electron-donating methyl groups on the phenoxy moiety:

- Enhance resonance stabilization : Direct electrophilic substitution to the para position of the phenoxy group .

- Reduce oxidative degradation : Methyl groups lower the HOMO energy, making the compound less prone to oxidation during storage .

- Modulate steric effects : Bulky substituents hinder nucleophilic attack at the ester carbonyl, favoring reactions at the cyano or phenyl sites .

Advanced: In computational modeling, which parameters are critical for accurately predicting the binding affinity of this compound to target enzymes?

Answer:

- Partial charge distribution : The cyano group’s electronegativity impacts hydrogen bonding with active-site residues .

- Torsional flexibility : Molecular dynamics simulations assess conformational adaptability of the phenoxy and phenyl groups .

- Solvent-accessible surface area (SASA) : Correlates with membrane permeability; hydrophobic substituents (e.g., 3,5-dimethylphenoxy) improve SASA scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.